molecular formula C9H10N4S2 B6174106 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol CAS No. 2551118-53-5

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B6174106
CAS No.: 2551118-53-5
M. Wt: 238.3
InChI Key:
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Description

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, a phenylsulfanyl group, and a thiol group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(phenylsulfanyl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
  • Indole derivatives

Uniqueness

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical and biological properties

Properties

CAS No.

2551118-53-5

Molecular Formula

C9H10N4S2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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